2-Propoxynaphthalene (CAS 19718-45-7) is a specialized alkoxynaphthalene utilized as a lipophilic building block, high-boiling synthetic intermediate, and specialty additive in chemical manufacturing. Characterized by a naphthalene ring substituted with a propoxy group at the 2-position, this compound offers a distinct physicochemical profile compared to shorter-chain analogs. Key baseline properties include a relatively low melting point of approximately 40 °C and a high boiling point of 305 °C, which collectively facilitate excellent thermal stability and processability . Its extended alkyl chain enhances its solubility in non-polar organic solvents and micellar aqueous systems, making it a highly adaptable precursor for advanced organic synthesis, functional materials, and active pharmaceutical ingredient (API) development [1].
Procurement teams and process chemists often consider 2-methoxynaphthalene (yara yara) or 2-ethoxynaphthalene as generic, lower-cost substitutes for 2-propoxynaphthalene. However, this substitution fundamentally alters the thermal and phase behavior of the material. 2-Methoxynaphthalene has a significantly higher melting point (72–74 °C) and a lower boiling point (274 °C), which drastically reduces its liquid-phase operating window . In continuous flow manufacturing or low-temperature formulation, replacing the propoxy group with a methoxy group increases the risk of line crystallization and poor solubility in aliphatic solvents. Furthermore, the shorter alkyl chain reduces the compound's lipophilicity, which can lead to suboptimal partitioning in biphasic reactions or altered steric profiles during downstream electrophilic aromatic substitution, directly impacting final product yield and purity [1].
The length of the alkoxy chain critically dictates the solid-to-liquid transition temperature of naphthyl ethers. 2-Propoxynaphthalene exhibits a melting point of 40 °C, whereas the standard in-class comparator, 2-methoxynaphthalene, melts at 72–74 °C . This 32 °C reduction in melting point allows 2-propoxynaphthalene to be handled as a liquid at mildly elevated temperatures, significantly lowering the energy requirements for melt processing [1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 40 °C |
| Comparator Or Baseline | 72–74 °C (2-Methoxynaphthalene) |
| Quantified Difference | ~32 °C reduction |
| Conditions | Standard atmospheric pressure |
Enables near-ambient liquid handling and prevents line-clogging in continuous flow synthesis, reducing operational downtime.
For reactions requiring prolonged heating in high-boiling solvents, precursor volatility is a major yield-limiting factor. 2-Propoxynaphthalene has a boiling point of 305 °C, compared to 274 °C for 2-methoxynaphthalene and 282 °C for 2-ethoxynaphthalene . This substantial increase in boiling point minimizes evaporative losses and volatile organic compound (VOC) emissions during high-temperature synthetic steps [1].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 305 °C |
| Comparator Or Baseline | 274 °C (2-Methoxynaphthalene) |
| Quantified Difference | +31 °C increase in boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Allows for atmospheric-pressure reactions at temperatures exceeding 250 °C without the need for pressurized reactor vessels.
The addition of the propyl chain enhances the hydrophobic character of the naphthalene core. While 2-methoxynaphthalene has an XLogP3 of approximately 3.3, the extended aliphatic chain in 2-propoxynaphthalene increases its lipophilicity, driving better solubility in non-polar hydrocarbon solvents [1]. This property is particularly critical in aqueous micellar media, where the increased hydrophobicity ensures near-complete partitioning into the micellar core, accelerating reaction rates in green chemistry protocols [2].
| Evidence Dimension | Lipophilicity / Non-polar solubility |
| Target Compound Data | Enhanced partitioning in micellar/aliphatic media |
| Comparator Or Baseline | Lower lipophilicity (2-Methoxynaphthalene, XLogP3 ~3.3) |
| Quantified Difference | Increased hydrophobic core integration |
| Conditions | Aqueous micellar solutions / Biphasic extraction |
Maximizes precursor solubility in non-polar resins and improves conversion rates in environmentally benign aqueous micellar reactions.
Because 2-propoxynaphthalene transitions to a liquid at just 40 °C, it is highly suited for continuous flow reactors where maintaining a homogeneous liquid phase is critical. Unlike 2-methoxynaphthalene, which requires heating above 74 °C to prevent crystallization, 2-propoxynaphthalene minimizes the risk of line blockages and allows for milder reactor heating profiles during electrophilic aromatic substitutions .
In the synthesis of complex organic materials and polymers, reactions often require temperatures exceeding 250 °C. The high boiling point of 2-propoxynaphthalene (305 °C) ensures that the precursor remains in the reaction mixture without significant evaporative loss, eliminating the need for expensive pressurized autoclaves that would be required if using more volatile analogs like 2-methoxynaphthalene [1].
In medicinal chemistry, the propoxy group serves as a critical steric and lipophilic handle. For example, in the design of naphthalene-based chalcones for acetylcholinesterase (AChE) inhibition, the 2-propoxy substitution provides a specific binding profile and membrane permeability characteristic that cannot be replicated by shorter methoxy or ethoxy groups, making it a non-interchangeable building block in targeted drug discovery [2].
Corrosive;Irritant;Environmental Hazard